![molecular formula C13H26ClN B1485191 4-(Cyclohexylmethyl)cyclohexan-1-amine hydrochloride CAS No. 60984-70-5](/img/structure/B1485191.png)
4-(Cyclohexylmethyl)cyclohexan-1-amine hydrochloride
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Overview
Description
4-(Cyclohexylmethyl)cyclohexan-1-amine hydrochloride (also known as 4-CMC-HCl or 4-CMC) is a synthetic drug used in scientific research. It belongs to the substituted cathinone class of compounds, which are derivatives of cathinone, a naturally occurring stimulant found in the khat plant. 4-CMC-HCl is a white crystalline powder with a bitter taste and a slight odor. It is soluble in water and ethanol.
Scientific Research Applications
Vulcanization Accelerator Precursor
4-(Cyclohexylmethyl)cyclohexan-1-amine hydrochloride: can serve as an intermediate in the synthesis of sulfenamide-based reagents. These reagents are crucial as accelerators in the vulcanization process of rubber, enhancing the elasticity and strength of the final product .
Corrosion Inhibition
This compound exhibits properties that make it an effective corrosion inhibitor. It can be used in industrial settings to protect metals and alloys from corrosive processes, thereby extending the lifespan of machinery and infrastructure .
Printing Ink Industry
In the printing ink industry, 4-(Cyclohexylmethyl)cyclohexan-1-amine hydrochloride may be utilized as a flushing aid. This application takes advantage of its solubility properties to facilitate the cleaning and maintenance of printing equipment .
Organic Synthesis Intermediate
As an organic synthesis intermediate, this compound can be used to produce a variety of other organic compounds. Its structure allows for modifications that can lead to the creation of pharmaceuticals, agrochemicals, and other specialized chemicals .
properties
IUPAC Name |
4-(cyclohexylmethyl)cyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N.ClH/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11;/h11-13H,1-10,14H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGDJGPHYSTPIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2CCC(CC2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclohexylmethyl)cyclohexan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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